molecular formula C14H16O4 B2970985 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione CAS No. 78546-99-3

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B2970985
CAS No.: 78546-99-3
M. Wt: 248.278
InChI Key: WKGWEOJDFAPKEP-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H16O4 It is a derivative of cyclohexane-1,3-dione, where the cyclohexane ring is substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 2,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent recovery and recycling, as well as purification techniques such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
  • 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
  • 5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Uniqueness

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,4-dimethoxy substitution pattern may confer distinct properties compared to other isomers, affecting its interactions with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-17-12-3-4-13(14(8-12)18-2)9-5-10(15)7-11(16)6-9/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGWEOJDFAPKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)CC(=O)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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